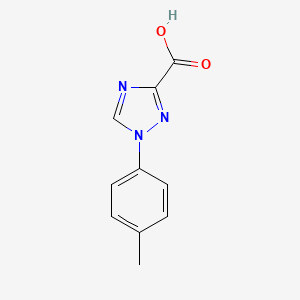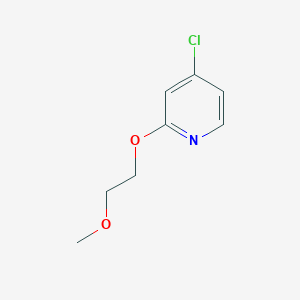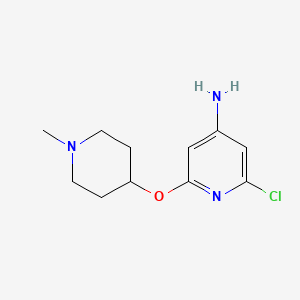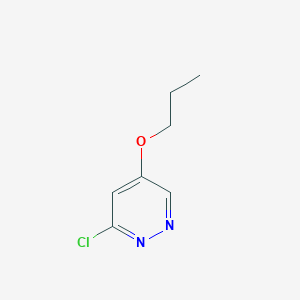
Fmoc-2-Methoxy-D-Phenylalanine
Vue d'ensemble
Description
Fmoc-2-Methoxy-D-Phenylalanine: is a synthetic amino acid derivative characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group attached to the amino group of D-phenylalanine, with a methoxy group on the benzene ring. This compound is widely used in peptide synthesis and various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Fmoc Protection: The Fmoc group is introduced to the amino group of D-phenylalanine through a reaction with fluorenylmethyloxycarbonyl chloride in the presence of a base such as triethylamine.
Methoxylation: The phenylalanine derivative undergoes methoxylation, where a methoxy group is introduced to the benzene ring using reagents like dimethyl sulfate or methyl iodide under basic conditions.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Reactor Systems: Large reactors are used to carry out the Fmoc protection and methoxylation reactions.
Purification Techniques: Advanced purification methods such as recrystallization, chromatography, and filtration are employed to obtain the final product with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often involving the conversion of the methoxy group to a hydroxyl group.
Reduction: Reduction reactions can be performed to convert the Fmoc-protected amino group to a free amine.
Substitution: Substitution reactions can occur at the benzene ring, particularly at the methoxy position.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used under acidic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Various electrophiles and nucleophiles are used depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Hydroxy derivatives of this compound.
Reduction Products: Free amine derivatives of this compound.
Substitution Products: Substituted benzene derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: Fmoc-2-Methoxy-D-Phenylalanine is extensively used in peptide synthesis as a building block for the construction of complex peptides and proteins. Its Fmoc protection allows for selective deprotection and coupling reactions.
Biology: The compound is utilized in the study of protein interactions and enzyme activities. It serves as a substrate or inhibitor in various biological assays.
Medicine: this compound is employed in drug discovery and development, particularly in the design of peptide-based therapeutics. Its unique structure makes it suitable for targeting specific biological pathways.
Industry: The compound is used in the manufacturing of diagnostic reagents and research tools. Its stability and reactivity make it valuable in various industrial applications.
Mécanisme D'action
Molecular Targets and Pathways: Fmoc-2-Methoxy-D-Phenylalanine exerts its effects through interactions with specific enzymes and receptors. The Fmoc group enhances its binding affinity to target molecules, while the methoxy group influences its biological activity.
Pathways Involved:
Peptide Bond Formation: The compound participates in peptide bond formation during protein synthesis.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, modulating their activity.
Comparaison Avec Des Composés Similaires
Fmoc-D-Phenylalanine: Similar to Fmoc-2-Methoxy-D-Phenylalanine but without the methoxy group.
Fmoc-2,4-Dimethyl-DL-Phenylalanine: Contains additional methyl groups on the benzene ring.
Fmoc-\u03B1-Methyl-D-Phenylalanine: Features a methyl group on the alpha carbon of the amino acid.
Uniqueness: this compound stands out due to its methoxy group, which provides unique chemical and biological properties compared to its analogs. This modification enhances its reactivity and specificity in various applications.
Propriétés
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-methoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO5/c1-30-23-13-7-2-8-16(23)14-22(24(27)28)26-25(29)31-15-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h2-13,21-22H,14-15H2,1H3,(H,26,29)(H,27,28)/t22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBCSNZJHURMDMO-JOCHJYFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60745228 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2-methoxy-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60745228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170642-30-5 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2-methoxy-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60745228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-(Benzyloxy)-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B1510583.png)







![4-Bromo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B1510634.png)




